3,5-Difluoro-4-[(tetrahydro-2H-pyran-4-yl)methoxy]benzenamine
Description
3,5-Difluoro-4-[(tetrahydro-2H-pyran-4-yl)methoxy]benzenamine is a fluorinated aromatic amine derivative characterized by a central benzenamine core substituted with two fluorine atoms at the 3- and 5-positions and a tetrahydropyran-4-yl methoxy group at the 4-position. The fluorine atoms introduce electronegativity, which may influence intermolecular interactions (e.g., hydrogen bonding, dipole effects) in biological or material science applications.
Properties
IUPAC Name |
3,5-difluoro-4-(oxan-4-ylmethoxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2NO2/c13-10-5-9(15)6-11(14)12(10)17-7-8-1-3-16-4-2-8/h5-6,8H,1-4,7,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCUVDVHVCQDNRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=C(C=C(C=C2F)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Difluoro-4-[(tetrahydro-2H-pyran-4-yl)methoxy]benzenamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3,5-difluorophenol and tetrahydro-2H-pyran-4-ylmethanol.
Etherification: The first step involves the etherification of 3,5-difluorophenol with tetrahydro-2H-pyran-4-ylmethanol in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF). This reaction forms 3,5-difluoro-4-[(tetrahydro-2H-pyran-4-yl)methoxy]phenol.
Amination: The final step is the amination of the etherified product using ammonia or an amine source under conditions that facilitate the substitution of the hydroxyl group with an amino group, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as crystallization or chromatography to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3,5-Difluoro-4-[(tetrahydro-2H-pyran-4-yl)methoxy]benzenamine can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, affecting the tetrahydro-2H-pyran-4-ylmethoxy group or the amino group.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and appropriate ligands for cross-coupling reactions.
Major Products
The major products formed depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield various substituted benzenamines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemistry
In chemistry, 3,5-Difluoro-4-[(tetrahydro-2H-pyran-4-yl)methoxy]benzenamine is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The presence of fluorine atoms can enhance the metabolic stability and bioavailability of drug candidates. Additionally, the tetrahydro-2H-pyran-4-ylmethoxy group can improve the solubility and membrane permeability of these compounds.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as improved thermal stability or resistance to degradation. It can also serve as an intermediate in the synthesis of agrochemicals or specialty chemicals.
Mechanism of Action
The mechanism of action of 3,5-Difluoro-4-[(tetrahydro-2H-pyran-4-yl)methoxy]benzenamine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atoms can form strong interactions with proteins, enhancing binding affinity and selectivity. The tetrahydro-2H-pyran-4-ylmethoxy group can influence the compound’s pharmacokinetics by affecting its absorption, distribution, metabolism, and excretion.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3,5-Difluoro-4-[(tetrahydro-2H-pyran-4-yl)methoxy]benzenamine with structurally related analogs, focusing on substituent effects and inferred properties:
Structural and Functional Analogues
AR05 (Androgen Receptor Antagonist)
- Structure : 2-Fluoro-N-(tetrahydro-2H-pyran-4-yl) benzamide derivative with a cyclic urea group.
- Comparison : Both compounds incorporate a tetrahydropyran group, but AR05 features a benzamide scaffold rather than a benzenamine. The THP group in AR05 likely improves pharmacokinetics (e.g., solubility, bioavailability), a property that may extend to the target compound. However, the benzamide’s urea moiety in AR05 enables specific hydrogen-bonding interactions with the androgen receptor, highlighting how core structure dictates biological targeting.
EN300-753525 (Epoxide Analogue) Structure: {3,5-Difluoro-4-[(oxiran-2-yl)methoxy]phenyl}methanol. Comparison: Replacing the THP group with an oxiran-2-yl (epoxide) methoxy substituent introduces higher reactivity due to the strained epoxide ring. This difference suggests that the target compound’s THP group confers greater chemical stability, reducing unintended ring-opening reactions. The methanol group in EN300-753525 may also alter polarity compared to the benzenamine’s primary amine.
Fluorinated Benzenamine Derivatives General Trends: Fluorine substituents in aromatic systems typically enhance metabolic stability and binding affinity to hydrophobic pockets in proteins.
Hypothetical Data Table
Key Observations
- THP vs. Epoxide : The THP group in the target compound likely improves stability and solubility over epoxide analogs, which are prone to nucleophilic attack.
- Amine vs. Amide : The benzenamine’s primary amine may offer stronger nucleophilic or coordinating properties compared to AR05’s amide, impacting reactivity and target engagement.
- Fluorine Positioning : The 3,5-difluoro configuration balances electronic effects without introducing excessive steric bulk, a design feature shared with fluorinated pharmaceuticals.
Biological Activity
3,5-Difluoro-4-[(tetrahydro-2H-pyran-4-yl)methoxy]benzenamine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Compound Overview
Chemical Structure and Properties
- Molecular Formula : C12H15F2NO2
- Molecular Weight : 243.25 g/mol
- CAS Number : 1284865-66-2
The compound is characterized by the presence of two fluorine atoms and a tetrahydro-2H-pyran-4-ylmethoxy group attached to a benzenamine core. This unique structure may contribute to its biological activity by enhancing metabolic stability and bioavailability.
Synthesis
The synthesis of this compound typically involves:
- Starting Materials : 3,5-difluorophenol and tetrahydro-2H-pyran-4-ylmethanol.
- Etherification : The reaction of 3,5-difluorophenol with tetrahydro-2H-pyran-4-ylmethanol in the presence of a base (e.g., potassium carbonate) in a solvent like DMF.
- Amination : Substituting the hydroxyl group with an amino group using ammonia or an amine source.
The biological activity of this compound is influenced by its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes, which could lead to therapeutic effects in conditions like cancer or inflammation.
- Receptor Modulation : It may act as a modulator for certain receptors, altering their activity and influencing cellular responses.
The fluorine atoms enhance binding affinity due to strong interactions with proteins, while the tetrahydro-pyran group can affect pharmacokinetics.
Case Studies and Research Findings
-
Anticancer Activity :
- A study demonstrated that derivatives of benzenamines exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds structurally similar to 3,5-Difluoro-4-(tetrahydro-2H-pyran) showed IC50 values comparable to established chemotherapeutics like doxorubicin.
Compound Cell Line IC50 (µM) Reference Compound A A431 15 Compound B HT29 20 - Antimicrobial Properties :
- Neuroprotective Effects :
Comparative Analysis with Similar Compounds
To contextualize the biological activity of 3,5-Difluoro-4-(tetrahydro-2H-pyran-4-yl)methoxybenzenamine, it is useful to compare it with structurally related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3,5-Difluoro-4-methoxybenzenamine | Lacks tetrahydro-pyran group | Moderate cytotoxicity |
| 3,5-Difluoro-4-benzonitrile | Contains nitrile instead of amino group | Increased reactivity in coupling |
| 3,5-Difluoro-4-benzaldehyde | Features an aldehyde group | Useful in synthetic pathways |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
